5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Brand Name: Vulcanchem
CAS No.: 875071-97-9
VCID: VC2566353
InChI: InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
SMILES: C1CC12C3=C(C=CC(=C3)Br)NC2=O
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

CAS No.: 875071-97-9

Cat. No.: VC2566353

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one - 875071-97-9

Specification

CAS No. 875071-97-9
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key MLDCRGSPMVDRHI-UHFFFAOYSA-N
SMILES C1CC12C3=C(C=CC(=C3)Br)NC2=O
Canonical SMILES C1CC12C3=C(C=CC(=C3)Br)NC2=O

Introduction

Chemical Identity and Properties

Basic Information

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a heterocyclic compound characterized by its spirocyclic structure containing a bromine substituent. It is identified by CAS number 875071-97-9 and possesses the molecular formula C10H8BrNO with a molecular weight of 238.08 g/mol . This compound belongs to the class of indolin-2-ones with a spiro fusion to a cyclopropane ring, creating a rigid three-dimensional architecture that contributes to its unique chemical and biological properties.

The compound has several synonyms in chemical databases, including 5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one, 5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one, and Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo- . These various nomenclatures reflect the different ways of describing its structural arrangement according to different chemical naming conventions.

Structural Features

The compound consists of an indolin-2-one core (a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing heterocycle with a ketone functionality) that is spiro-fused at position 3' to a cyclopropane ring. The bromine substituent is positioned at the 5' position of the indolin-2-one nucleus, which is para to the nitrogen atom . This specific positioning of the bromine atom significantly influences the compound's reactivity profile and electronic properties.

The spiro connection creates a unique three-dimensional arrangement that restricts conformational flexibility, which can be advantageous for specific binding interactions with biological targets. The strained cyclopropane ring introduces additional reactivity potential that differentiates this compound from other indolin-2-one derivatives.

Physical and Chemical Properties

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one exhibits specific physicochemical properties that are important for its handling, storage, and application in research. The compound is typically stored at 2-8°C under inert atmosphere conditions to maintain stability . Its spirocyclic structure combined with the bromine substituent contributes to its stability profile and reactivity patterns.

The bromine atom, being an electron-withdrawing group, influences the electronic distribution within the molecule, potentially enhancing electrophilicity at certain positions. The amide functionality in the indolin-2-one portion can participate in hydrogen bonding interactions, which may be relevant for its binding to biological targets.

Concentration1 mg5 mg10 mg
1 mM4.2003 mL21.0013 mL42.0027 mL
5 mM0.8401 mL4.2003 mL8.4005 mL
10 mM0.42 mL2.1001 mL4.2003 mL

Table 1: Stock solution preparation guidelines for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one .

This information is particularly useful for researchers preparing the compound for biological assays or other experimental procedures where precise concentrations are required. The solvent choice would depend on the specific application, but common solvents for such compounds include DMSO for biological applications or more polar organic solvents like dichloromethane or methanol for chemical transformations.

Structural Comparisons with Related Compounds

Comparison with Structural Analogs

Several structural analogs of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one exist with variations in substitution patterns or core structure. Understanding these relationships provides insights into structure-activity relationships and potential optimization strategies for drug development.

CompoundStructural DifferencePotential Impact on Activity
5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-oneMethyl group on nitrogenMay affect hydrogen bonding capacity and binding orientation
6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-oneBromine at position 6' instead of 5'Altered electronic distribution and potential binding interactions
7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-oneBromine at position 7'Different spatial orientation of bromine in binding pocket
5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-oneCyclopentane instead of cyclopropaneReduced ring strain, different conformational properties

Table 2: Structural comparison of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one with related analogs .

Research Applications and Analytical Methods

Applications in Drug Discovery

As a CDK8 inhibitor with potential anticancer properties, 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one serves as a valuable research tool in drug discovery programs targeting CDK8-dependent cancers . It can be used as a lead compound for medicinal chemistry optimization efforts, where structural modifications might be introduced to enhance potency, selectivity, or pharmacokinetic properties.

The compound might also serve as a chemical probe to investigate CDK8-dependent cellular processes, helping researchers understand the biological consequences of CDK8 inhibition in various cellular contexts. Such studies can provide insights into the potential therapeutic applications and limitations of CDK8 inhibitors.

Analytical Characterization

For research purposes, proper analytical characterization of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is essential. Various analytical techniques can be employed to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the cyclopropane protons (typically at 0.5-1.5 ppm), aromatic protons, and the NH proton of the indolin-2-one.

  • Mass spectrometry would reveal a molecular ion peak at m/z 238, with characteristic isotope patterns due to the presence of bromine (which has two natural isotopes: 79Br and 81Br in approximately equal abundance).

  • Infrared (IR) spectroscopy would show a characteristic carbonyl absorption for the amide functionality (typically around 1700 cm-1).

  • High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound, with retention times that would depend on the specific column and conditions used.

These analytical methods, combined with elemental analysis, provide a comprehensive characterization profile for ensuring the identity and quality of the compound for research applications.

Future Research Perspectives

Optimization Opportunities

While 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one shows promise as a CDK8 inhibitor, there are several directions for potential optimization:

  • Modification of the bromine substituent or introduction of additional substituents could enhance potency or selectivity.

  • Alteration of the spirocyclic framework, such as replacing the cyclopropane with other cyclic structures, might modulate chemical properties and biological activity.

  • Exploration of prodrug approaches could improve pharmacokinetic properties, particularly if absorption or distribution issues are identified.

These optimization efforts would benefit from detailed structure-activity relationship studies and computational modeling of compound-target interactions.

Expanding Application Areas

Beyond its current application as a potential CDK8 inhibitor for cancer treatment, 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one might find applications in other therapeutic areas where CDK8 plays a role. For example, CDK8 has been implicated in inflammatory processes and metabolic disorders, suggesting potential applications in these areas.

Additionally, the unique structural features of this compound might make it useful as a building block in diversity-oriented synthesis or as a scaffold for developing inhibitors of other kinases or enzymes with similar binding site characteristics.

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